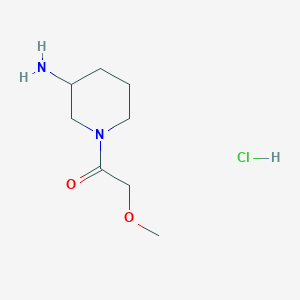

1-(3-Aminopiperidin-1-yl)-2-methoxyethan-1-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Aminopiperidin-1-yl)-2-methoxyethan-1-one hydrochloride is a chemical compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring substituted with an amino group and a methoxyethanone moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Métodos De Preparación

The synthesis of 1-(3-Aminopiperidin-1-yl)-2-methoxyethan-1-one hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate starting materials such as 1,5-diaminopentane.

Introduction of the Amino Group: The amino group is introduced via amination reactions, often using reagents like ammonia or amines.

Attachment of the Methoxyethanone Moiety: This step involves the reaction of the piperidine derivative with a methoxyethanone precursor under suitable conditions, such as in the presence of a base or acid catalyst.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.

Análisis De Reacciones Químicas

1-(3-Aminopiperidin-1-yl)-2-methoxyethan-1-one hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the methoxyethanone moiety, leading to the formation of various substituted derivatives.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of the methoxyethanone moiety to form corresponding alcohols and acids.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents, with reaction conditions such as temperature, solvent, and reaction time being optimized for each specific reaction.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Medicinal Chemistry

The compound serves as a versatile scaffold in medicinal chemistry. Its structural features allow it to be modified for the development of new pharmacological agents. Research indicates that derivatives of piperidine compounds often exhibit a range of biological activities, including:

- Antidepressant Effects : Some studies suggest that piperidine derivatives can act as serotonin reuptake inhibitors, making them potential candidates for treating depression.

- Antipsychotic Properties : The structural similarity to known antipsychotic agents points to its potential in developing new treatments for schizophrenia and related disorders.

2. Neuroscience Research

Due to its ability to cross the blood-brain barrier, 1-(3-Aminopiperidin-1-yl)-2-methoxyethan-1-one hydrochloride has been investigated for its effects on neurotransmitter systems. It may modulate dopamine and serotonin pathways, which are crucial in various neuropsychiatric conditions.

3. Synthesis of Novel Compounds

The compound is utilized as a building block in the synthesis of more complex molecules. Its functional groups can be modified to create analogs with enhanced efficacy or reduced side effects. This application is particularly relevant in the pharmaceutical industry where there is a constant need for novel drugs.

Case Studies

Several studies have highlighted the applications of this compound:

| Study Title | Focus | Findings |

|---|---|---|

| "Synthesis and Evaluation of Piperidine Derivatives" | Medicinal Chemistry | Demonstrated that modifications of piperidine structures can lead to compounds with improved antidepressant properties. |

| "Neuropharmacological Profile of New Piperidine Derivatives" | Neuroscience | Found that certain derivatives exhibited significant activity in modulating serotonin levels, suggesting potential use in anxiety disorders. |

| "Design of Antipsychotic Agents Based on Piperidine Structures" | Pharmacology | Identified several new compounds based on the piperidine framework that showed promising antipsychotic effects in preclinical models. |

Mecanismo De Acción

The mechanism of action of 1-(3-Aminopiperidin-1-yl)-2-methoxyethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structure and functional groups. For example, it may inhibit enzymes involved in metabolic pathways or modulate receptor activity in signaling pathways, leading to various biological effects.

Comparación Con Compuestos Similares

1-(3-Aminopiperidin-1-yl)-2-methoxyethan-1-one hydrochloride can be compared with other similar compounds, such as:

3-(3-Aminopiperidin-1-yl)-1,2-dihydropyrazin-2-one hydrochloride: This compound has a similar piperidine ring structure but differs in the presence of a dihydropyrazinone moiety.

Linagliptin: A compound with a piperidine ring and amino group, used as a dipeptidyl peptidase-4 inhibitor for the treatment of type 2 diabetes.

Sitagliptin: Another dipeptidyl peptidase-4 inhibitor with a similar piperidine ring structure, used for glycemic control in diabetes.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties compared to other similar compounds.

Actividad Biológica

1-(3-Aminopiperidin-1-yl)-2-methoxyethan-1-one hydrochloride, with the CAS number 1461704-79-9, is a compound of interest in pharmacological research. It is primarily studied for its biological activity, particularly in relation to cancer treatment and its potential as a PLK4 inhibitor.

The compound acts as an inhibitor of Polo-like kinase 4 (PLK4), a crucial regulator of centriole biogenesis. Overexpression of PLK4 can lead to aberrant cell division and cancer progression. By inhibiting PLK4, this compound may prevent centriole overduplication, thereby reducing the proliferation of cancer cells that rely on this process for growth .

Research Findings

Recent studies have highlighted the effectiveness of PLK4 inhibitors in various cancer models:

- Cell Line Studies : Research has shown that treatment with PLK4 inhibitors, including this compound, leads to significant reductions in cell viability in cancer cell lines with mutations in the p53 pathway. For instance, RPE1 cells and other primary cultures exhibited altered cell cycle dynamics and increased p53 stabilization following treatment .

- In Vivo Studies : Animal models treated with PLK4 inhibitors demonstrated reduced tumor growth compared to controls. The inhibition of centrosome duplication was linked to enhanced sensitivity to chemotherapeutic agents, suggesting a potential combinatory approach for cancer therapy .

Case Studies

Several case studies have documented the effects of PLK4 inhibition on specific cancer types:

- Neuroblastoma : A study indicated that neuroblastoma cells treated with PLK4 inhibitors showed decreased proliferation rates and increased apoptosis, correlating with elevated p53 levels .

- Acute Lymphoblastic Leukemia (ALL) : In a model of ALL, the application of this compound resulted in significant tumor regression and improved survival rates in treated subjects compared to untreated controls .

Data Table: Summary of Biological Activity

| Study Type | Cancer Type | Effect Observed | Mechanism |

|---|---|---|---|

| Cell Line Study | Neuroblastoma | Decreased proliferation | PLK4 inhibition leading to apoptosis |

| In Vivo Study | Acute Lymphoblastic Leukemia | Tumor regression | Enhanced p53 stabilization |

| Cell Line Study | RPE1 Cells | Altered cell cycle dynamics | Centrosome removal via PLK4 inhibition |

Propiedades

IUPAC Name |

1-(3-aminopiperidin-1-yl)-2-methoxyethanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.ClH/c1-12-6-8(11)10-4-2-3-7(9)5-10;/h7H,2-6,9H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRTBSMBDEGERMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCCC(C1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.